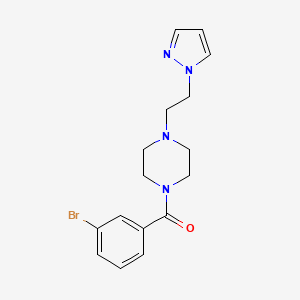
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-bromophenyl)methanone is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as BRL-15572 and has been synthesized using specific methods.
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole and Isoxazole Derivatives
(Sanjeeva, Narendra, & Venkata, 2022) explored novel 1,5-disubstituted pyrazole and isoxazole derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone. These compounds were synthesized and characterized using various spectral analyses and showed significant antibacterial and antifungal activities.
Synthesis and X-ray Structure of Pyrazole Carboxamide Derivatives
(Lv, Ding, & Zhao, 2013) synthesized and determined the structure of novel pyrazole carboxamide derivatives containing piperazine moiety. The structure was confirmed by X-ray crystal analysis of 1-(4-tert-butylbenzyl)-4-chloro-3-(4-chlorophenyl)-1H-pyrazol-5-ylmethanone.
Antagonist Clinical Candidate for Pain Management
(Díaz et al., 2020) reported on the synthesis and pharmacological activity of a new series of pyrazoles, identifying a σ1 receptor (σ1R) antagonist clinical candidate for pain treatment. This compound exhibited high metabolic stability and antinociceptive properties in various models.
Antimicrobial and Phytotoxic Screening of Pyrazoline Derivatives
(Mumtaz et al., 2015) focused on the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone derivatives. These compounds were tested for antimicrobial and phytotoxic activities, with some showing significant results.
Anticancer Activity of Pyrazole Derivatives of Gallic Acid
(Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009) synthesized a series of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanone derivatives. These compounds were characterized and evaluated for anti-inflammatory activity, showing promising results.
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in the biological activities of the targets . The interaction of the compound with its targets could lead to the inhibition or activation of the targets, resulting in the observed biological effects.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways . This inhibition can prevent cellular damage caused by ROS .
Result of Action
For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AchE) activity, leading to changes in nerve pulse transmission .
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-15-4-1-3-14(13-15)16(22)20-10-7-19(8-11-20)9-12-21-6-2-5-18-21/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZOCEXXJFQLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)
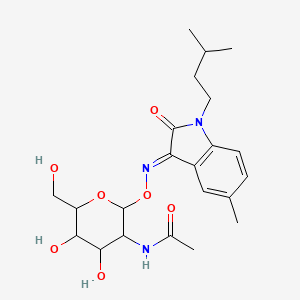
![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526921.png)
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
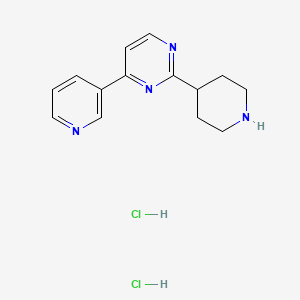
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)

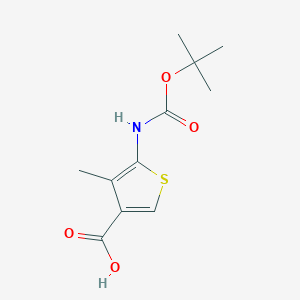
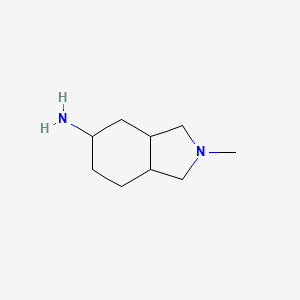


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
